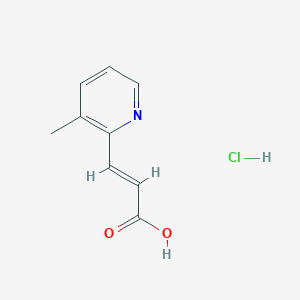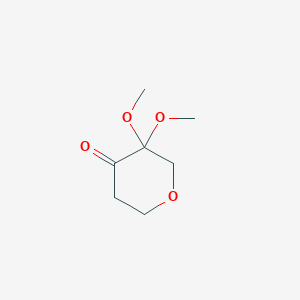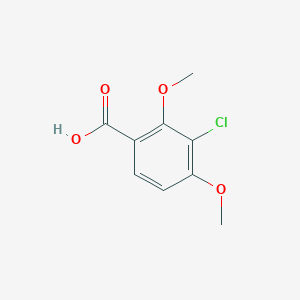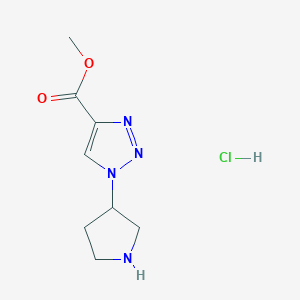
methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of these rings suggests that the compound might have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings. The pyrrolidine ring is a saturated ring, which means it has single bonds only and is flexible . The 1,2,3-triazole ring is unsaturated and contains two nitrogen atoms, which could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,3-triazole ring might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and 1,2,3-triazole rings. For example, the compound might have a relatively high boiling point due to the presence of the nitrogen atoms, which can participate in intermolecular hydrogen bonding .Scientific Research Applications
Synthesis and Structural Diversity
Synthesis of Pyrrolidine Derivatives
A study by Prasad et al. (2021) outlines the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds show significant biological activities due to their hydrogen bonding, solubility, and rigidity, which are critical in clinical drugs like Rizatriptan and Ribavirin. The study successfully synthesized a library of 14 N-substituted pyrrolidine derivatives, indicating the structural diversity and potential for clinical applications (Prasad et al., 2021).
Streamlined Synthesis for Pyrrolidine Systems
Another research led by Bonacorso et al. (2019) developed an efficient methodology for synthesizing a series of pyrrolidine systems, including methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate derivatives. This method involves N-alkylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and cyclization reactions, showcasing a versatile approach to accessing structurally diverse pyrrolidines (Bonacorso et al., 2019).
Structural Diversity in Coordination Polymers
Cisterna et al. (2018) explored the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using ligands containing pyridyl, triazole, and carboxylate fragments. The study illustrates how the ligand isomers' structural variations significantly influence the construction of Cd(II) complexes, indicating the compound's utility in designing metal–organic frameworks (Cisterna et al., 2018).
Applications in Luminescent Materials
- Lanthanide Luminescent Metallogel: McCarney et al. (2015) described the self-assembly formation of a lanthanide luminescent supramolecular metallogel from derivatives similar to the target compound. The study highlights the potential of these compounds in creating luminescent materials with applications in sensing and imaging (McCarney et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-pyrrolidin-3-yltriazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6;/h5-6,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAZHPSAVJBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)
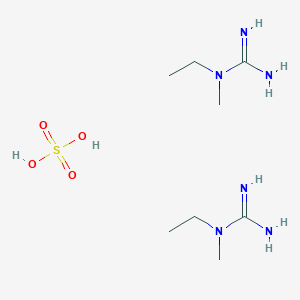
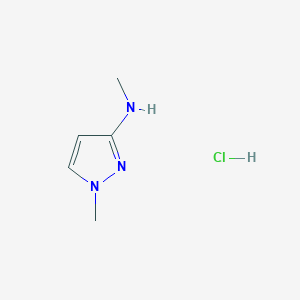
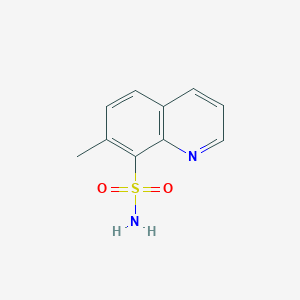
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![7-Methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B1430445.png)
![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)
![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)


